molecular formula C10H11Cl2NO3 B3008935 Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate CAS No. 338960-27-3

Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate

Cat. No. B3008935
CAS RN: 338960-27-3
M. Wt: 264.1
InChI Key: KNUNWPYYVWQGTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry and material science. While the specific compound is not directly mentioned in the provided papers, related compounds have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate.

Synthesis Analysis

The synthesis of related compounds involves the alkylation of phenolic precursors followed by selective reduction of functional groups. For instance, ethyl-2-(4-aminophenoxy)acetate was synthesized by alkylation of 4-nitrophenol with ethyl bromo-acetate and subsequent reduction, which did not require complex reaction conditions . Similarly, other compounds such as ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate were synthesized through condensation and reduction reactions . These methods could potentially be adapted for the synthesis of Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate.

Molecular Structure Analysis

X-ray crystallography has been used to determine the structure of related compounds, such as ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate, which crystallized in the monoclinic space group . The molecular packing was influenced by non-covalent interactions such as H…H, H…C, and O…H interactions . These studies provide a foundation for understanding the molecular structure of Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate, which could also be characterized by similar techniques.

Chemical Reactions Analysis

The reactivity of related compounds has been explored in various chemical reactions. For example, 2-(chloromethoxy)ethyl acetate reacts with alcohols in the presence of silver carbonate to produce different esters . Oxidative coupling reactions have been used to synthesize indolylglycine derivatives from ethyl 2-(disubstituted amino)acetates . These reactions highlight the potential reactivity of Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate in forming new chemical bonds and structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using techniques such as NMR, FT-IR, FT-Raman, and computational studies . The experimental UV/Vis spectra of ethyl-2-(4-aminophenoxy)acetate showed two bands, which were assigned to electronic transitions within the molecule . These analytical methods could be employed to determine the properties of Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate, such as solubility, stability, and electronic properties.

Relevant Case Studies

While no direct case studies on Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate were provided, the synthesis and characterization of similar compounds have led to potential applications in pharmacology and materials science. For instance, some compounds exhibited diuretic activities and antitumor activity , suggesting that Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate could also be evaluated for such biological activities. Additionally, the study of fluorescence properties in related compounds indicates that Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate might possess interesting optical properties for further exploration.

Scientific Research Applications

Synthesis and Crystal Structure

  • A study by Xue et al. (2008) describes the synthesis of a novel compound that includes a moiety similar to Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate. The compound was characterized using various methods, including X-ray diffraction, suggesting its potential in materials science and crystallography applications (Xue et al., 2008).

Chemical Properties and Reactions

  • Research by Kusakiewicz-Dawid et al. (2007) on the synthesis and properties of N-acetylated derivatives of related compounds provides insights into the chemical behavior and potential applications in pharmaceutical and chemical industries (Kusakiewicz-Dawid et al., 2007).

Potential Applications in Material Science

  • Moloudi et al. (2018) explored the synthesis of derivatives related to Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate, suggesting its applicability in developing new materials and compounds in material science (Moloudi et al., 2018).

Spectroscopic and Structural Studies

  • Şahin et al. (2014) conducted spectroscopic and structural studies on compounds similar to Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate. These studies are crucial for understanding the molecular structure and properties, which can be significant in various scientific applications (Şahin et al., 2014).

Applications in Herbicides and Plant Growth

  • Pernak et al. (2013) investigated the use of compounds containing the (2,4-dichlorophenoxy)acetate anion, similar to Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate, as herbicides and plant growth regulators. This suggests potential agricultural applications of these compounds (Pernak et al., 2013).

Polymerization and Biomedical Applications

  • Vergaelen et al. (2020) discussed the polymerization of related compounds in ethyl acetate, highlighting the significance in biomedical applications, particularly due to their high water-solubility and well-controlled polymerization (Vergaelen et al., 2020).

Safety and Hazards

Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information for this compound was not found in the search results.

Future Directions

While specific future directions for Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate are not mentioned, research into similar compounds has contributed significantly to a better understanding of some pathogeneses and the development of anticancer agents .

Mechanism of Action

Target of Action

The primary targets of Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate are currently unknown. This compound is used in proteomics research , which suggests it may interact with proteins or other biomolecules.

Mode of Action

As a proteomics research tool , it may interact with proteins or other biomolecules to affect their function or structure.

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein synthesis, degradation, or modification pathways.

Result of Action

As a proteomics research tool , it may affect protein function or structure, leading to changes at the molecular and cellular levels.

properties

IUPAC Name

ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO3/c1-2-15-10(14)5-16-9-4-8(13)6(11)3-7(9)12/h3-4H,2,5,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUNWPYYVWQGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C(=C1)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.